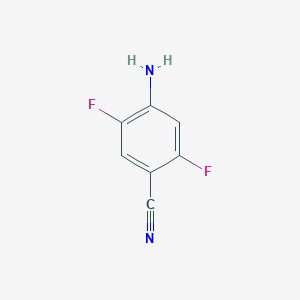

4-Amino-2,5-difluorobenzonitrile

Beschreibung

4-Amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) is a fluorinated aromatic nitrile with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol . It features an amino group (-NH₂) at position 4, fluorine atoms at positions 2 and 5, and a cyano (-CN) group at position 1 (benzonitrile core). This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, such as in the synthesis of teriflunomide derivatives .

Eigenschaften

IUPAC Name |

4-amino-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPGMTOHOQPDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371010 | |

| Record name | 4-Amino-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-61-5 | |

| Record name | 4-Amino-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2,5-difluorobenzonitrile typically involves the reaction of 2,5-difluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrile group. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,5-difluorobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro-2,5-difluorobenzonitrile

Reduction: 2,5-Difluoroaniline

Substitution: 4-Hydroxy-2,5-difluorobenzonitrile, 4-Alkyl-2,5-difluorobenzonitrile

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-2,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance therapeutic efficacy against specific diseases.

Key Insights:

- Drug Synthesis: The compound is integral in the development of drugs targeting cancer and infectious diseases. For instance, it has been utilized in synthesizing inhibitors that act on specific biological pathways.

- Case Study: A study highlighted its role in synthesizing a novel class of anti-cancer agents, demonstrating improved potency and selectivity compared to existing treatments .

Agricultural Chemicals

In the realm of agrochemicals, this compound contributes to the formulation of effective herbicides and pesticides.

Key Insights:

- Herbicide Development: The compound has been shown to enhance the efficacy of herbicides by improving their selectivity and reducing phytotoxicity to crops.

- Case Study: Research demonstrated that formulations containing this compound exhibited higher activity against specific weed species while being less harmful to crops .

Material Science

The compound plays a significant role in material science, particularly in the development of advanced materials with enhanced properties.

Key Insights:

- Polymer Production: It is used to create polymers and coatings that exhibit improved durability and chemical resistance.

- Application Example: A recent study explored its use in developing photoresponsive materials for smart coatings that change properties under UV light exposure .

Research Applications

This compound serves as a building block for synthesizing complex organic compounds, facilitating various academic and industrial research initiatives.

Key Insights:

- Organic Synthesis: The compound is employed as a precursor in multi-step synthetic pathways to create diverse organic molecules.

- Case Study: Researchers have utilized it in synthesizing fluorescent probes for bioimaging applications, allowing real-time visualization of biological processes .

Fluorescent Probes

The compound's unique chemical structure makes it suitable for developing fluorescent probes used in bioimaging.

Key Insights:

- Bioimaging Applications: These probes allow researchers to track cellular processes with high specificity and sensitivity.

- Case Study: A study demonstrated the effectiveness of fluorescent probes derived from this compound in visualizing tumor cells in live animal models .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer agents | Improved potency and selectivity |

| Agricultural Chemicals | Formulation of herbicides | Higher efficacy with reduced crop toxicity |

| Material Science | Development of smart coatings | Enhanced durability and responsiveness |

| Research Applications | Building blocks for organic synthesis | Facilitated synthesis of complex organic compounds |

| Fluorescent Probes | Bioimaging tools | Effective tracking of cellular processes |

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to these targets, thereby modulating their activity. For example, the compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in their catalytic efficiency .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Key Findings

Positional Isomerism : Fluorine substitution patterns (e.g., 2,5 vs. 3,5) significantly impact crystallinity and reactivity. The 2,5-difluoro isomer’s steric effects make it preferable for nucleophilic substitutions .

Halogen Effects : Bromine substitution enhances utility in cross-coupling reactions, while fluorine maintains electron-withdrawing properties with lower molecular weight .

Functional Group Diversity : Methoxy or trifluoromethyl groups expand applications in drug discovery and agrochemicals, respectively .

Biologische Aktivität

4-Amino-2,5-difluorobenzonitrile (CAS Number: 112279-61-5) is an organic compound characterized by its amino and difluoro functional groups attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in enzyme inhibition and as an intermediate in drug synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C7H4F2N2

- Molecular Weight : 158.12 g/mol

- Structure : The presence of both amino and nitrile groups on the aromatic ring enhances its reactivity and biological activity.

This compound interacts with specific molecular targets, particularly enzymes and receptors. The amino group facilitates hydrogen bonding, while the difluoro substituents enhance the compound's stability and lipophilicity. This dual functionality allows the compound to modulate enzyme activity effectively.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes by binding to their active sites. For example:

- Inhibition of BCAT1 : Studies have shown that compounds similar to this compound can inhibit branched-chain amino acid transaminase 1 (BCAT1), which is implicated in tumor metabolism and progression in cancers such as breast and gastric cancer .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases:

- Cancer Treatment : It has been explored for synthesizing compounds that inhibit BCAT1, which is associated with tumor growth in several malignancies .

- Antibacterial Activity : The compound's structure allows for modifications leading to potential antibacterial agents against resistant strains.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human cancer cell lines by disrupting metabolic pathways associated with BCAT1 .

- Protein-Ligand Interactions : Research utilizing this compound has focused on understanding protein-ligand interactions, revealing insights into how modifications can enhance binding affinity and specificity for therapeutic targets.

Comparative Analysis

Safety and Toxicology

This compound is classified as harmful if inhaled or ingested and may cause skin and eye irritation. Safety data sheets recommend protective measures when handling this compound .

Q & A

Basic: What are the optimal synthetic routes for 4-amino-2,5-difluorobenzonitrile in academic research?

Methodological Answer:

The compound is typically synthesized via sequential halogenation and amination of a benzonitrile precursor. For example:

- Halogenation : Fluorination of 4-amino-2,5-dibromobenzonitrile using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF at 80–120°C .

- Amination : Direct introduction of the amino group via catalytic hydrogenation (e.g., Pd/C, H₂) or Buchwald-Hartwig coupling for regioselective substitution .

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can researchers resolve contradictions in reported yields for fluorination reactions of this compound?

Methodological Answer:

Discrepancies in yields often arise from:

- Solvent Effects : DMF vs. DMSO may alter reaction kinetics due to differing dielectric constants .

- Catalyst Loading : Optimize Pd/C (5–10 wt%) or ligand ratios (e.g., Xantphos) for coupling reactions to mitigate side-product formation .

Resolution Strategy :- Conduct Design of Experiments (DoE) to test variables (temperature, solvent, catalyst).

- Compare intermediates via NMR (¹⁹F, ¹H) to identify competing pathways (e.g., dehalogenation vs. amination) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ ≈ -110 to -120 ppm for ortho-fluorines; δ ≈ -140 ppm for meta-fluorines) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₇H₅F₂N₂: 171.0425) with ±2 ppm accuracy .

- Infrared Spectroscopy (IR) : Validate nitrile (C≡N) stretch at ~2230 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹ .

Advanced: How does steric hindrance from fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The 2,5-difluoro substitution creates steric and electronic effects:

- Steric Effects : Ortho-fluorines hinder access to the nitrile group, reducing reactivity in nucleophilic substitutions. Use bulky ligands (e.g., SPhos) to enhance Pd-mediated coupling efficiency .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution. Activate intermediates via directed ortho-metalation (e.g., LDA/THF at -78°C) .

Experimental Design : Compare coupling rates with mono- vs. difluoro analogs using kinetic profiling .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (potential irritant) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 μm).

- Waste Disposal : Classify as hazardous organic waste; neutralize with 10% NaOH before disposal .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

- pKa Prediction : Use software like MarvinSketch (ChemAxon) to estimate amino group pKa (~3.5–4.5) and nitrile stability.

- Hydrolysis Studies : Simulate degradation pathways (e.g., nitrile → amide at pH >10) via DFT calculations (B3LYP/6-31G* basis set) .

Validation : Compare with experimental stability data (HPLC at pH 2, 7, 12 over 72 hours) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediate : Used in synthesizing kinase inhibitors (e.g., JAK/STAT pathway modulators) via Suzuki-Miyaura coupling .

- Biological Probes : Fluorine atoms enable ¹⁸F/¹⁹F isotopic labeling for PET imaging or protein binding studies .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of fluorination .

- Crystallization Control : Optimize anti-solvent addition (e.g., water in IPA) to ensure consistent particle size distribution (D90 <50 µm) .

Basic: How is the compound’s stability assessed under thermal and photolytic stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C) .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

- Metal Binding : The amino and nitrile groups can coordinate to transition metals (e.g., Cu²⁺, Pd⁰).

- Experimental Approach : Synthesize Cu(II) complexes and characterize via X-ray crystallography and EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.